2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid
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Overview
Description
2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid is a compound that features both a cyclopropyl group and an imidazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole compounds .
Scientific Research Applications
2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and modulating biological pathways. The compound may also interact with receptors or enzymes, leading to inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in various metabolic processes.
Imidazole: A simple heterocyclic compound with a wide range of applications in chemistry and biology.
Cyclopropylamine: A compound with a cyclopropyl group, used in the synthesis of various pharmaceuticals.
Uniqueness: 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid is unique due to the combination of the cyclopropyl group and the imidazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields of research and industry .
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-amino-2-cyclopropyl-3-imidazol-1-ylpropanoic acid |
InChI |
InChI=1S/C9H13N3O2/c10-9(8(13)14,7-1-2-7)5-12-4-3-11-6-12/h3-4,6-7H,1-2,5,10H2,(H,13,14) |
InChI Key |
SVEMLJGVRYINFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CN2C=CN=C2)(C(=O)O)N |
Origin of Product |
United States |
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